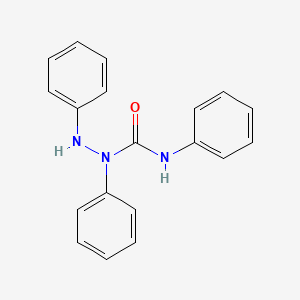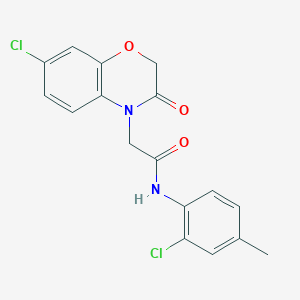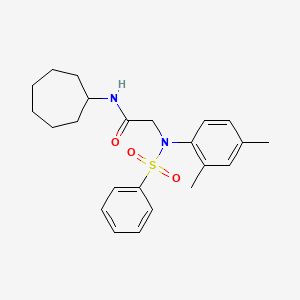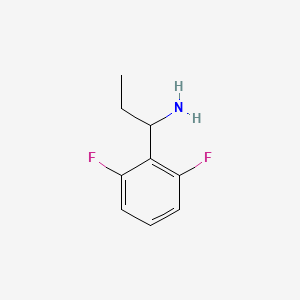![molecular formula C26H26N2O5 B12496062 Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496062.png)
Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a benzamido group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the benzamido group may produce primary or secondary amines.
科学的研究の応用
METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and benzamido groups may facilitate binding to active sites, while the morpholine ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
METHYL 3,5-BIS(BENZYLOXY)BENZOATE: This compound shares the benzyloxy groups but lacks the morpholine ring and benzamido group, resulting in different chemical properties and applications.
METHYL 3,5-DIBENZYLOXYBENZOATE: Similar to the above compound, it also lacks the morpholine ring and benzamido group, highlighting the unique features of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE.
Uniqueness
The presence of the morpholine ring and benzamido group in METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE distinguishes it from other similar compounds
特性
分子式 |
C26H26N2O5 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
methyl 2-morpholin-4-yl-5-[(3-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H26N2O5/c1-31-26(30)23-17-21(10-11-24(23)28-12-14-32-15-13-28)27-25(29)20-8-5-9-22(16-20)33-18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3,(H,27,29) |
InChIキー |
KVTNJEVVBYIMFC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)


![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
![2-[1-(4-Methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12496034.png)
![2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B12496051.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12496053.png)

![N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496059.png)
![2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12496060.png)
